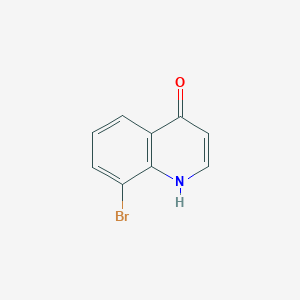

![molecular formula C19H15N3O3 B2839817 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-94-6](/img/structure/B2839817.png)

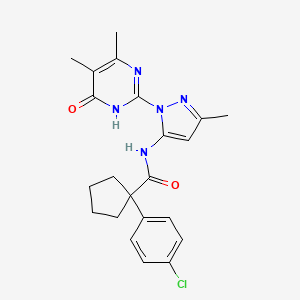

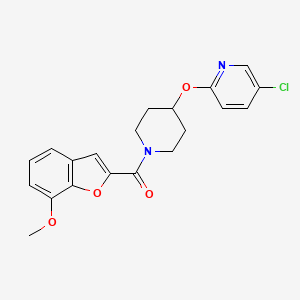

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective non-competitive inhibitor of nSMase2 .

Synthesis Analysis

The synthesis of this compound involves replacing the 3-phenyl group of the known indeno [1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group . This modification enhances the inhibitory potency .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3,4-dimethoxyphenyl group attached to an indeno[1,2-c]pyridazin-5-one oxime core . The structure-activity relationship (SAR) studies have unveiled several analogues that exert similar or higher activity against nSMase2 with favorable pharmacokinetic properties .

Chemical Reactions Analysis

The compound acts as a potent and selective non-competitive inhibitor of nSMase2 . It has been found to inhibit the release of astrocyte-derived extracellular vesicles (ADEV) in a dose-dependent manner .

Physical And Chemical Properties Analysis

The compound has been found to possess favorable pharmacodynamics and pharmacokinetic parameters, including substantial oral bioavailability and brain penetration .

科学的研究の応用

1. Biological Activity and Synthesis

- Some derivatives of 5H-Indeno[1,2-c]pyridazine, which include 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, have been studied for their anti-inflammatory activity. Particularly, their derivatives with 7-fluoro substitution or oxidation at the 5-methylene group have been evaluated pharmacologically (Cignarella et al., 1982).

- Additionally, some compounds from the 5H-indeno[1,2-c]pyridazine family have been synthesized and investigated for their enzyme inhibitor properties, specifically as reversible type B monoamine oxidase inhibitors (Frédérick et al., 2006).

2. Chemical Properties and Reactions

- The compound's chemical properties have been explored in the context of its conversion to carbonyl compounds. This conversion has been demonstrated under microwave irradiated conditions, converting various aliphatic and aromatic oximes to their corresponding aldehydes and ketones (Kim et al., 2010).

- Another study focused on the rearrangement of N-oxyenamines and related reactions, highlighting the versatility and reactivity of such compounds (Tabolin & Ioffe, 2014).

3. Photophysical and Electrochemical Studies

- The photophysical and electrochemical properties of related compounds, like 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been studied. These studies include investigations of their molecular structure, UV–Visible and fluorescence spectroscopy, and electrochemical properties (Golla et al., 2020).

- Additionally, research on the electrochemical properties of Re(I)-carbonyl compounds of di-2-pyridyl ketone oxime, which is structurally related to the compound , has provided insights into its potential applications in non-aqueous media (Bakir, 1999).

作用機序

The compound’s mechanism of action involves the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide . This is a critical step in the formation and release of exosomes from cells, which is essential for intracellular communication .

特性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPUBHSOFPQLFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2839751.png)